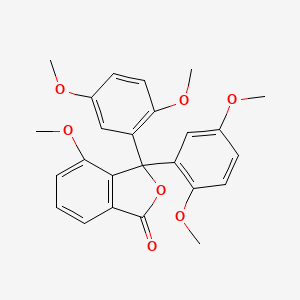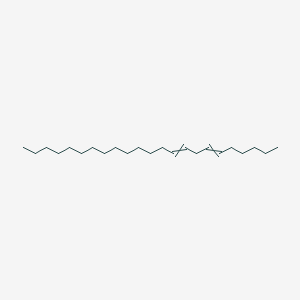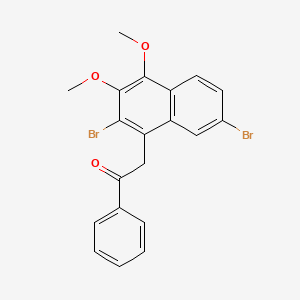
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one is a complex organic compound with the molecular formula C20H16Br2O3 and a molecular weight of 464.15 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and a phenyl group attached to a naphthalene core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxynaphthalene followed by a Friedel-Crafts acylation reaction with phenylacetyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparación Con Compuestos Similares
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as:
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone: This compound has a similar structure but lacks the additional functional groups present in this compound.
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-2-one: This compound differs in the position of the carbonyl group, which can affect its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
137348-32-4 |
|---|---|
Fórmula molecular |
C20H16Br2O3 |
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
2-(2,7-dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C20H16Br2O3/c1-24-19-14-9-8-13(21)10-15(14)16(18(22)20(19)25-2)11-17(23)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clave InChI |
FNFGDMNNBMYCCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C=CC(=C2)Br)CC(=O)C3=CC=CC=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
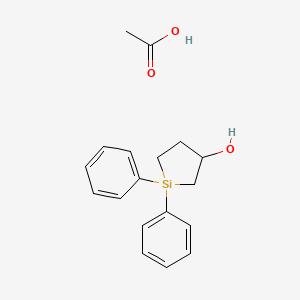
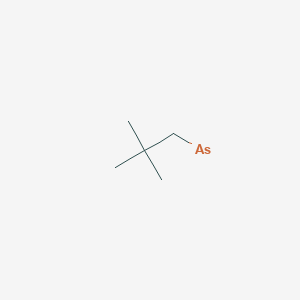
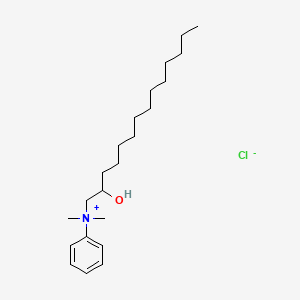
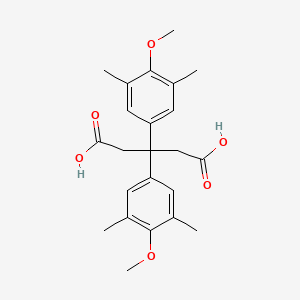
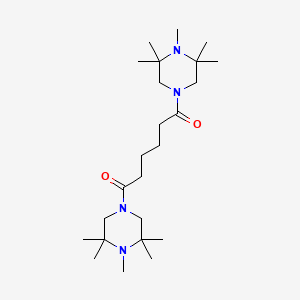
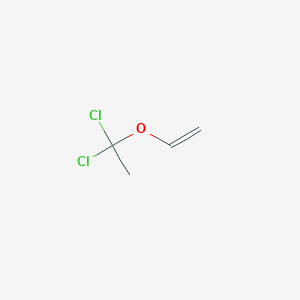
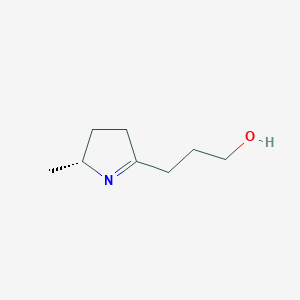
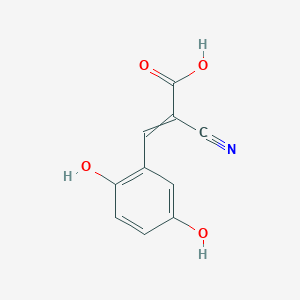
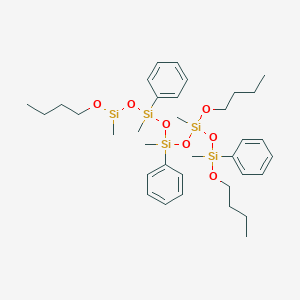
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
